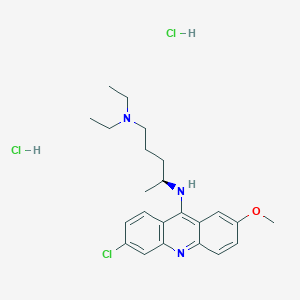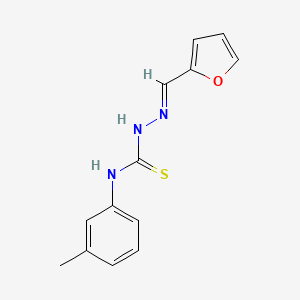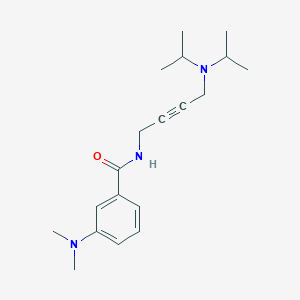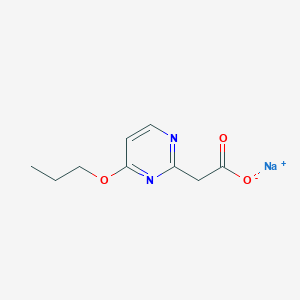
d-Atabrine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
これは主にその抗菌特性で知られており、さまざまな科学研究で利用されてきました .
2. 製法
合成経路と反応条件: d-アタブリン二塩酸塩の合成には、キナクリンの調製を行い、続いてこれを二塩酸塩に変換することが含まれます。一般的な合成経路には次の手順が含まれます。
キナクリンの生成: これは、6-クロロ-2-メトキシアクリジンをN,N-ジエチル-1,4-ペンタンジアミンと特定の条件下で反応させてキナクリンを生成することを含みます。
二塩酸塩への変換: キナクリンはその後、塩酸で処理されてd-アタブリン二塩酸塩を生成します.
工業生産方法: d-アタブリン二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、反応条件を厳密に管理して、最終生成物の高収率と高純度を確保することが含まれます .
科学的研究の応用
d-アタブリン二塩酸塩は、次のような幅広い科学研究の用途があります。
化学: これは、さまざまな化学反応と研究において試薬として使用されます。
生物学: この化合物は、さまざまな生物系への影響を研究するために、生物学的アッセイで使用されます。
医学: d-アタブリン二塩酸塩は、そのプリオンに対する活性を含む、潜在的な治療的用途について調査されてきました。
Safety and Hazards
According to the safety data sheet, d-Atabrine dihydrochloride is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .
将来の方向性
Quinacrine, the parent compound of d-Atabrine dihydrochloride, has shown anticancer, antiprion, and antiviral activity . The most relevant antiviral activities of quinacrine are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA . Moreover, quinacrine has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-Atabrine dihydrochloride involves the preparation of quinacrine, followed by its conversion to the dihydrochloride salt. The general synthetic route includes the following steps:
Formation of Quinacrine: This involves the reaction of 6-chloro-2-methoxyacridine with N,N-diethyl-1,4-pentanediamine under specific conditions to form quinacrine.
Conversion to Dihydrochloride Salt: Quinacrine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
反応の種類: d-アタブリン二塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化され、さまざまな酸化生成物が生成されます。
還元: この化合物は、還元反応を起こすこともでき、還元誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がよく使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化はキナクリンN-オキシドを生成する可能性があり、還元はジヒドロキナクリンを生成する可能性があります .
作用機序
d-アタブリン二塩酸塩の作用機序には、デオキシリボ核酸(DNA)との相互作用が含まれます。これは、隣接する塩基対間に挿入することによりDNAに結合し、転写および翻訳プロセスを阻害します。 これにより、細胞機能が阻害され、最終的に抗菌効果を発揮します . さらに、コハク酸酸化を阻害し、電子伝達を妨げます .
類似化合物:
キナクリン: d-アタブリン二塩酸塩の母体化合物であり、抗マラリア薬および抗菌特性で知られています。
クロロキン: 類似の構造を持つ別の抗マラリア薬ですが、薬理作用が異なります。
メパクリン: 類似の治療用途を持つ関連化合物
独自性: d-アタブリン二塩酸塩は、その特定のエナンチオマー型によって独自であり、ラセミ体混合物と比較して異なる生物学的活性を示します。 このエナンチオマー特異性は、その抗菌特性の強化に貢献し、科学研究において貴重な化合物となっています .
類似化合物との比較
Quinacrine: The parent compound of d-Atabrine dihydrochloride, known for its antimalarial and antibacterial properties.
Chloroquine: Another antimalarial compound with a similar structure but different pharmacological properties.
Uniqueness: this compound is unique due to its specific enantiomeric form, which exhibits distinct biological activity compared to its racemic mixture. This enantiomeric specificity contributes to its enhanced antibacterial properties and makes it a valuable compound in scientific research .
特性
IUPAC Name |
(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKVBVICMUEIKS-SQKCAUCHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2782169.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
![N-(2,4-dimethylphenyl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782174.png)
![4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2782177.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridazine-4-carboxylic acid](/img/structure/B2782179.png)
![4-phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)
![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)
